molecular formula C8H6O3S B2797683 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one CAS No. 154268-42-5

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Cat. No. B2797683
CAS RN: 154268-42-5
M. Wt: 182.19
InChI Key: QQYJAGMAPKWBJA-UHFFFAOYSA-N
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Description

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C8H6O3S . It has a molecular weight of 182.2 and is typically found in a powder form .


Molecular Structure Analysis

The InChI code for 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is 1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one serves as a precursor in the synthesis of various heterocyclic compounds. It has been involved in the preparation of 5-hydroxy-1,3-benzoxathiole derivatives, which exhibit biological activities such as juvenoid, insecticidal properties, and potential as synergists for both natural and synthetic insecticides (Degani, Dolci, & Fochi, 1980). Additionally, this chemical scaffold has been utilized in reactions with organophosphorus compounds to produce novel routes to 1,2-benzisothiazole-3(2H)-thiones and other related compounds, showing the versatility of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one in synthetic organic chemistry (El‐Barbary, Clausen, & Lawesson, 1980).

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of compounds synthesized from 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one. Studies show that derivatives synthesized through interactions with cycloalkanecarbaldehydes and active methylene nitriles exhibit higher antimicrobial activity than reference drugs, particularly against gram-positive strains. This suggests a promising pathway for the development of new antibiotics from this chemical class (Grygoriv et al., 2017).

Potential in Anticancer Research

Novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases have been synthesized and evaluated for their potential as anticancer agents. The synthesis of these Schiff bases involves the nitration of 6-hydroxybenzo[d][1,3]oxathiol-2-one, leading to derivatives that exhibited promising cytotoxicity against various cancer cell lines. This highlights the compound's role as a precursor in developing new lead molecules in the fight against cancer (Chazin et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, and H319 , indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively.

Future Directions

Given the potent MAO inhibitory properties of benzoxathiolone derivatives , 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one and related compounds may serve as future leads for the development of new treatments for depression and Parkinson’s disease .

properties

IUPAC Name

6-hydroxy-4-methyl-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYJAGMAPKWBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1SC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Synthesis routes and methods

Procedure details

Ammonium thiocyanate (10.71 g, 141 mmol) was added slowly to a solution of 5-methylresorcinol hydrate (5.0 g, 35 mmol) and copper(II) sulfate (17.56 g, 70 mmol) in water (100 mL), and the solution was stirred for 18 h. Diethyl ether (100 mL) was added and the mixture was filtered through Celite®, washing the cake with diethyl ether (100 mL). The diethyl ether layers were separated and the aqueous layer was re-extracted with diethyl ether (100 mL). The combined organic fractions were dried (MgSO4) and evaporated to a yellow-orange solid (5.30 g, 83%). 1H NMR showed the material to be 80–90% pure and this was taken on without further purification; δH (d6-DMSO, 400 MHz) 2.30 (3H, s), 6.57 (1H, s), 6.65 (1H, s), 9.90 (1H, brs).
Quantity
10.71 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.56 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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